molecular formula C16H15FN2O2S2 B2753336 2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-83-5

2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2753336
CAS No.: 868216-83-5
M. Wt: 350.43
InChI Key: GBHYTZCLPUDSEF-UHFFFAOYSA-N
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Description

“2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole” is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be formed through cyclization reactions.

    Introduction of the Thio Group: The thio group can be introduced via nucleophilic substitution reactions.

    Attachment of the 4-Fluorobenzyl Group: This step can be achieved through alkylation reactions.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings (fluorobenzyl and phenylsulfonyl) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for certain enzymes due to its structural features.

    Biological Probes: Utilized in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Therapeutic Agents: Possible applications in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Applications in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “2-((4-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorobenzyl and sulfonyl groups could enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
  • 2-((4-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s biological activity and stability.
  • Thio Group : The thio group can provide unique reactivity and binding properties.
  • Sulfonyl Group : The phenylsulfonyl group can enhance the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S2/c17-14-8-6-13(7-9-14)12-22-16-18-10-11-19(16)23(20,21)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHYTZCLPUDSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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